Cas no 937271-47-1 (3-(2-Chloropyrimidin-4-yl)benzoic acid)

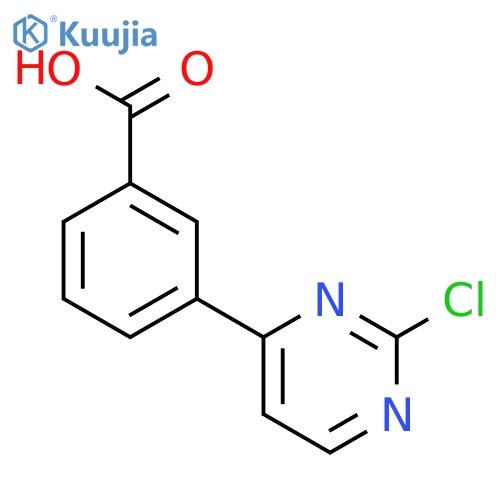

937271-47-1 structure

商品名:3-(2-Chloropyrimidin-4-yl)benzoic acid

CAS番号:937271-47-1

MF:C11H7ClN2O2

メガワット:234.638481378555

MDL:MFCD22628313

CID:2503186

3-(2-Chloropyrimidin-4-yl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(2-Chloropyrimidin-4-yl)benzoic acid

-

- MDL: MFCD22628313

3-(2-Chloropyrimidin-4-yl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM530193-5g |

3-(2-Chloropyrimidin-4-yl)benzoic acid |

937271-47-1 | 97% | 5g |

$92 | 2024-07-19 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C890885-1g |

3-(2-Chloropyrimidin-4-yl)benzoic acid |

937271-47-1 | 97% | 1g |

1,089.00 | 2021-05-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X27085-1g |

3-(2-Chloropyrimidin-4-yl)benzoic acid |

937271-47-1 | 97% | 1g |

¥167.0 | 2024-07-18 | |

| Alichem | A089005232-5g |

3-(2-Chloropyrimidin-4-yl)benzoic acid |

937271-47-1 | 97% | 5g |

$1138.50 | 2023-08-31 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YY287-250mg |

3-(2-Chloropyrimidin-4-yl)benzoic acid |

937271-47-1 | 97% | 250mg |

447CNY | 2021-05-07 | |

| A2B Chem LLC | AI62643-250mg |

3-(2-Chloropyrimidin-4-yl)benzoic acid |

937271-47-1 | 97% | 250mg |

$9.00 | 2024-07-18 | |

| Ambeed | A686929-1g |

3-(2-Chloropyrimidin-4-yl)benzoic acid |

937271-47-1 | 97% | 1g |

$24.0 | 2024-04-16 | |

| Ambeed | A686929-5g |

3-(2-Chloropyrimidin-4-yl)benzoic acid |

937271-47-1 | 97% | 5g |

$77.0 | 2024-04-16 | |

| Ambeed | A686929-250mg |

3-(2-Chloropyrimidin-4-yl)benzoic acid |

937271-47-1 | 97% | 250mg |

$11.0 | 2024-04-16 | |

| eNovation Chemicals LLC | D518128-25g |

3-(2-chloropyrimidin-4-yl)benzoic acid |

937271-47-1 | 95% | 25g |

$850 | 2025-02-20 |

3-(2-Chloropyrimidin-4-yl)benzoic acid 関連文献

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

4. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904

937271-47-1 (3-(2-Chloropyrimidin-4-yl)benzoic acid) 関連製品

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 4770-00-7(3-cyano-4-nitroindole)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量